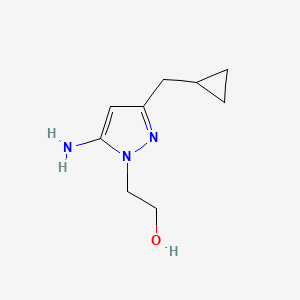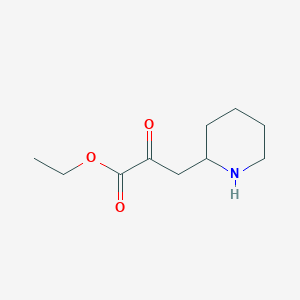![molecular formula C10H18O B13628117 (1S,2R,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol CAS No. 36129-11-0](/img/structure/B13628117.png)
(1S,2R,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol is a chemical compound with the molecular formula C10H18O. It is a bicyclic alcohol, often referred to in the context of its stereochemistry and structural uniqueness. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol typically involves the use of pinene derivatives. One common method is the hydroboration-oxidation of α-pinene, which yields the desired alcohol. The reaction conditions often include the use of borane-tetrahydrofuran complex followed by hydrogen peroxide and sodium hydroxide for oxidation.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of pinene derivatives. The process is optimized for large-scale production, ensuring high yield and purity. The use of specific catalysts and controlled reaction conditions are crucial for the efficient production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2R,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for converting the hydroxyl group to other functional groups.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(1S,2R,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in organic synthesis and as a precursor for the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (1S,2R,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- (1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol
- (1R,2S,3R,5R)-3-Amino-6,6-dimethylbicyclo[3.1.1]heptan-2-ol
- (1R,3S,5R)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol
Uniqueness
(1S,2R,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry.
Propiedades
Número CAS |
36129-11-0 |
|---|---|
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
(1S,2R,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol |
InChI |
InChI=1S/C10H18O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9,11H,4-5H2,1-3H3/t6-,7-,8+,9+/m1/s1 |
Clave InChI |
REPVLJRCJUVQFA-HXFLIBJXSA-N |
SMILES isomérico |
C[C@@H]1[C@@H]2C[C@@H](C2(C)C)C[C@@H]1O |
SMILES canónico |
CC1C2CC(C2(C)C)CC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


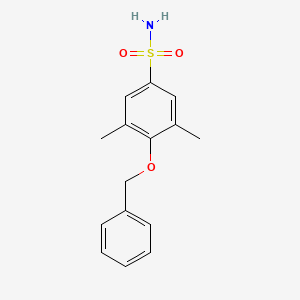
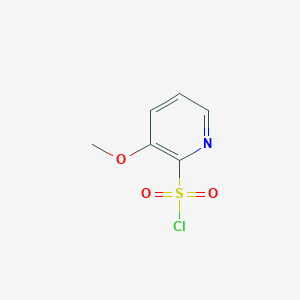
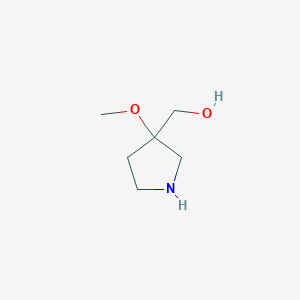
![3-(4-Bromophenoxy)-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid](/img/structure/B13628051.png)
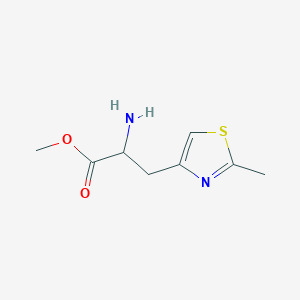
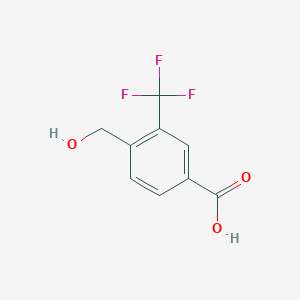

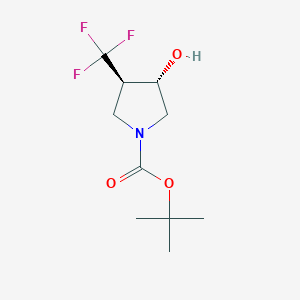
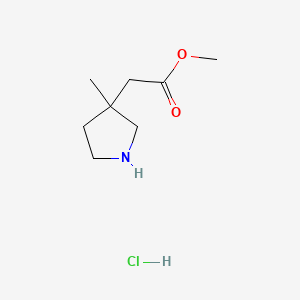
![(2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-2-yl)methanamine](/img/structure/B13628089.png)


